

# Application Notes & Protocols: Expression and Reconstitution of the LolCDE Complex in Nanodiscs

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## Compound of Interest

Compound Name: *LolCDE-IN-4*

Cat. No.: *B8193384*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

The LolCDE complex is an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. It plays a crucial role in the transport of lipoproteins from the inner membrane to the outer membrane, a process essential for bacterial viability and pathogenesis.[1][2][3] The study of LolCDE's structure and function is therefore of significant interest for the development of novel antibiotics.[1] Nanodisc technology provides a native-like lipid environment for membrane proteins, enabling their structural and functional characterization in a soluble, detergent-free system.[4][5][6] These application notes provide a detailed protocol for the expression, purification, and reconstitution of the E. coli LolCDE complex into nanodiscs.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful expression and reconstitution of the LolCDE complex.

Parameter	Value	Reference
Expression System		
Host Strain	E. coli BL21 (DE3)	[7]
Expression Vector	pBAD22-LolCDE (with C-terminal Strep-tag II on LolD)	[7]
Inducer	0.05% (w/v) L-arabinose	[7]
Expression Temperature	18°C	[7]
Expression Duration	14 hours	[7]
Purification		
Solubilization Detergent	Dodecyl maltoside (DDM)	[7]
Affinity Tag	C-terminal Strep-tag II on LolD	[7]
Nanodisc Reconstitution		
Membrane Scaffold Protein (MSP)	MSP1D1	[7]
Lipid Composition	1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)	[7]
Molar Ratio (LolCDE:MSP1D1:POPG)	1:2.4:80	[7]
Detergent Removal	Bio-Beads SM2	[7]

## Experimental Protocols

### Cloning and Expression of LolCDE

This protocol describes the construction of the expression vector and the subsequent overexpression of the LolCDE complex in E. coli.

#### 1.1. Plasmid Construction:

- Amplify the lolC, lolD, and lolE genes from E. coli K-12 MG1655 genomic DNA using PCR.[\[7\]](#)
- Incorporate appropriate restriction sites for sequential ligation into the pBAD22 vector.
- Design the construct to include a C-terminal Strep-tag II on the LolD subunit for affinity purification.[\[7\]](#)
- Ligate the three gene fragments into the pBAD22 vector to generate the pBAD22-LolCDE plasmid.[\[7\]](#)
- Transform the resulting plasmid into E. coli BL21 (DE3) cells for expression.[\[7\]](#)

### 1.2. Overexpression:

- Grow the transformed E. coli BL21 (DE3) cells at 37°C in Luria broth (LB) medium supplemented with 100 µg/ml ampicillin until the optical density at 600 nm (OD600) reaches 1.0.[\[7\]](#)
- Induce protein expression by adding L-arabinose to a final concentration of 0.05% (w/v).[\[7\]](#)
- Incubate the culture at 18°C for 14 hours with shaking.[\[7\]](#)
- Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[\[7\]](#)
- Resuspend the cell pellet in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[\[7\]](#)

## Purification of the LolCDE Complex

This section details the solubilization and purification of the LolCDE complex from the cell membrane.

### 2.1. Membrane Preparation and Solubilization:

- Lyse the resuspended cells using a high-pressure homogenizer.
- Remove cell debris by low-speed centrifugation.
- Isolate the membrane fraction by ultracentrifugation.

- Resuspend the membrane pellet in a buffer containing a suitable detergent, such as dodecyl maltoside (DDM), to solubilize the membrane proteins.[\[7\]](#)

## 2.2. Affinity and Size-Exclusion Chromatography:

- Load the solubilized membrane fraction onto a Strep-Tactin affinity column.
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the LolCDE complex using a buffer containing desthiobiotin.
- Further purify the eluted complex by size-exclusion chromatography to separate the LolCDE complex from aggregates and other contaminants.[\[7\]](#)
- Analyze the purified protein by SDS-PAGE to confirm the presence and purity of LolC, LolD, and LolE subunits.[\[7\]](#)

## Reconstitution of LolCDE in Nanodiscs

This protocol outlines the self-assembly of the purified LolCDE complex into nanodiscs.[\[4\]](#)

### 3.1. Preparation of Components:

- Prepare a thin film of POPG lipids by drying chloroform-solubilized lipids under a stream of nitrogen.[\[7\]](#)
- Hydrate the lipid film and resuspend to a concentration of 25 mM in a buffer containing 250 mM sodium cholate.[\[7\]](#)
- Purify the Membrane Scaffold Protein (MSP1D1) according to standard protocols.

### 3.2. Nanodisc Assembly:

- Mix the purified LolCDE complex, MSP1D1, and solubilized POPG lipids in a molar ratio of 1:2.4:80 in a buffer containing 15 mM sodium cholate.[\[7\]](#)
- Incubate the mixture for 30 minutes at 4°C.[\[7\]](#)

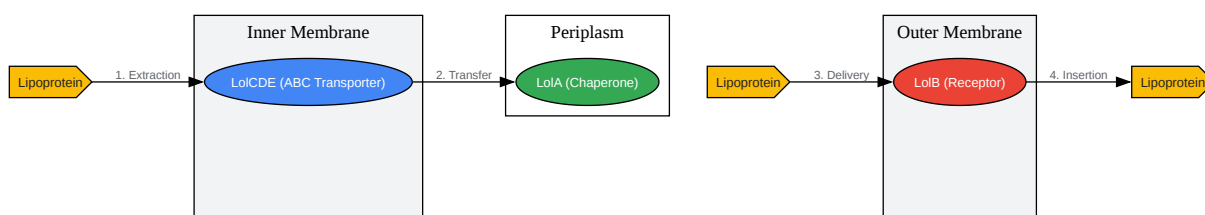
- Initiate nanodisc self-assembly by removing the detergent. Add 0.8 mg/ml of Bio-Beads SM2 and incubate overnight at 4°C with gentle rocking.[7][8]

### 3.3. Purification of LolCDE-Nanodiscs:

- Remove the Bio-Beads by sedimentation.[8]
- Purify the reconstituted LolCDE-nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography.[7][8]
- Analyze the fractions by SDS-PAGE and native gel electrophoresis to confirm the successful incorporation of the LolCDE complex into nanodiscs.[4][7]

## Visualizations

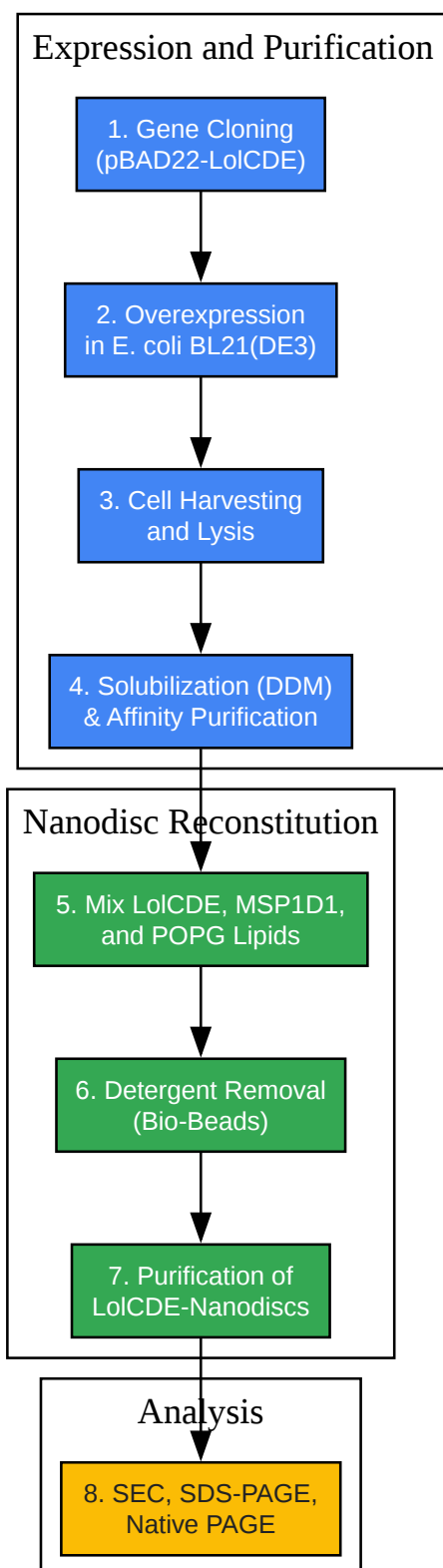
### Lol Pathway for Lipoprotein Transport in Gram-Negative Bacteria



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Caption: The Lol pathway for lipoprotein transport from the inner to the outer membrane.

## Experimental Workflow for LolCDE-Nanodisc Preparation



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Caption: Workflow for expression, purification, and reconstitution of LolCDE in nanodiscs.

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